molecular formula C15H19N5OS B2407656 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1234893-89-0

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2407656
CAS RN: 1234893-89-0
M. Wt: 317.41
InChI Key: VSZJXZSEAWETPE-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a pyridine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which can participate in various types of chemical reactions. The pyridine and piperidine rings are six-membered rings, with the pyridine ring containing one nitrogen atom and the piperidine ring containing one nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the thiadiazole, pyridine, and piperidine rings. These rings can participate in various types of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the thiadiazole, pyridine, and piperidine rings could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Thiazole-Piperidine Hybrids as Mycobacterium Tuberculosis Inhibitors

A study by Jeankumar et al. (2013) involved the design and synthesis of thiazole-piperidine hybrid analogues, demonstrating significant potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their antituberculosis activity, showing promising results without cytotoxicity at certain concentrations.

Molecular Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This study utilized molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of how structural modifications can influence receptor binding and activity.

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including their ability to serve as cannabinoid receptor antagonists. This research provided insights into the structural requirements for potent and selective antagonistic activity against the cannabinoid CB1 receptor.

Antimycobacterial Activity of Substituted Isosteres

Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with various isosteres and evaluated their activity against Mycobacterium tuberculosis. This work highlighted the potential of these compounds in developing new antimycobacterial agents.

Synthesis and Evaluation of Nonaqueous Capillary Electrophoresis

A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This methodological research is crucial for quality control and analysis of pharmaceutical compounds.

Glycine Transporter 1 Inhibitor Development

Research by Yamamoto et al. (2016) led to the identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the application of central nervous system multiparameter optimization in drug discovery.

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of molecules containing thiadiazole, pyridine, and piperidine rings. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJXZSEAWETPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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